B1575888 Shuchin 3

Shuchin 3

Cat. No.: B1575888
Attention: For research use only. Not for human or veterinary use.
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Description

Shuchin 3 is a member of a novel family of antimicrobial peptides identified and isolated from the skin secretions of the frog Rana shuchinae . The precursors of Shuchin peptides are composed of approximately 62 amino acid residues, which include a conserved signal peptide, an acidic pro-piece, and the mature antimicrobial peptide sequence . Synthetic Shuchin peptides have demonstrated strong and broad-spectrum antimicrobial activity in research settings. Studies on related family members show activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus , as well as Gram-negative bacteria including Escherichia coli , Bacillus dysenteriae , and Pseudomonas aeruginosa (with most MIC values ranging from 3.1 to 12.5 µg/ml) . Antifungal activity against Candilla albicans has also been observed . A significant research value of these peptides is their reported strong antimicrobial efficacy coupled with little to no hemolytic activity at effective concentrations, making them promising leads for designing novel anti-infective agents . The specific amino acid sequence and molecular weight for Shuchin 3 are not fully detailed in the available public literature. This product is intended for research purposes only. It is not for use in diagnostic or therapeutic procedures, nor for human use.

Properties

bioactivity

Antimicrobial

sequence

KAYSMPRCKGGFRAVMCWL

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Shuchin 3

Elucidation of De Novo Synthetic Routes for Shuchin 3

The de novo synthesis of peptides involves constructing the peptide chain from individual amino acid building blocks. For peptides of moderate length like Shuchin 3 (19 amino acids), solid-phase peptide synthesis (SPPS) is a widely employed methodology. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.

Retrosynthetic Analysis and Key Intermediate Synthesis

Retrosynthetic analysis in peptide synthesis involves conceptually breaking down the target peptide molecule into its constituent amino acids. For Shuchin 3, the retrosynthetic pathway would lead back to the 19 individual amino acids in its sequence. Key intermediates in this synthesis are typically the protected amino acids. These amino acids are functionalized with protecting groups to prevent unwanted side reactions during peptide coupling and to ensure the correct peptide sequence is formed. Common protecting groups are used for the α-amino group (e.g., Fmoc or Boc) and for reactive side chains (e.g., tert-butyl, trityl). The C-terminus of the peptide is usually attached to a solid support resin, which serves as the anchor for chain elongation.

Chemo- and Stereoselective Approaches in Shuchin 3 Construction

The synthesis of peptides requires high chemo- and stereoselectivity at each coupling step to ensure the formation of the correct amide bonds and the preservation of the stereochemistry of the amino acids. Peptide coupling reagents are employed to activate the carboxyl group of the incoming amino acid, facilitating its reaction with the free amino group of the growing peptide chain on the resin. Various coupling reagents and strategies exist to minimize racemization of the activated amino acid, thus maintaining the desired stereochemical integrity of the peptide. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, particularly in the synthesis of complex sequences or those containing challenging couplings.

Development of Green Chemistry Protocols for Shuchin 3 Production

Applying green chemistry principles to peptide synthesis aims to reduce the environmental impact of the synthetic process. This involves minimizing waste generation, using safer solvents and reagents, and improving energy efficiency. While traditional SPPS often utilizes significant amounts of organic solvents, research is ongoing to develop greener alternatives, such as the use of more benign solvents or solvent-free conditions where possible. Challenges in green peptide synthesis include finding efficient and environmentally friendly methods for amide bond formation and minimizing solvent usage, particularly for purification steps. Atom economy, a key principle of green chemistry, is also considered in designing synthetic routes to maximize the incorporation of reactant atoms into the final product.

Preparation of Structural Analogs and Isomers of Shuchin 3

The preparation of structural analogs and isomers of Shuchin 3 is valuable for investigating the relationship between its structure and antimicrobial activity, as well as for potentially developing improved derivatives.

Regioselective Functionalization of the Shuchin 3 Scaffold

Regioselective functionalization of the Shuchin 3 peptide scaffold involves introducing chemical modifications at specific amino acid residues or termini while leaving other reactive groups untouched. This can be achieved through various strategies, including the use of selective protecting groups during synthesis or post-synthetic modification techniques. For instance, modifications can be introduced at the N-terminus, C-terminus (e.g., amidation, as seen in Shuchin 3), or on the side chains of specific amino acids (e.g., lysine, cysteine, serine, threonine). These modifications can alter the peptide's charge, hydrophobicity, stability, and interaction with target membranes or proteins, thereby influencing its biological activity.

Synthesis of Deuterated and Isotopically Labeled Shuchin 3 for Mechanistic Probes

Deuterated and isotopically labeled Shuchin 3 can be synthesized to serve as valuable tools for studying its mechanism of action and conformation through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Isotopic labeling involves replacing specific atoms (e.g., hydrogen with deuterium (B1214612) (²H), carbon-12 with carbon-13 (¹³C), nitrogen-14 with nitrogen-15 (B135050) (¹⁵N)) within the peptide structure. These labeled peptides can be synthesized using isotopically labeled amino acid building blocks during SPPS or through post-synthetic isotopic exchange reactions. Site-specific labeling allows for detailed analysis of particular regions of the peptide, while uniform labeling provides information about the molecule as a whole. The incorporation of stable isotopes enables tracing the peptide's fate in biological systems and provides insights into its interactions and transformations without the use of radioactive isotopes.

Solid-Phase Synthesis Techniques for Shuchin 3 Peptidic Analogs

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides and their analogs. google.comnih.gov This technique involves the stepwise addition of protected amino acid residues to a growing peptide chain that is anchored to an insoluble solid support or resin. The solid support simplifies purification steps, as excess reagents and by-products can be removed by simple washing and filtration.

The most widely used SPPS strategy is based on the application of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary Nα-amino group protection. google.comnih.govplos.org In this approach, the peptide chain is typically assembled from the C-terminus to the N-terminus. The C-terminal amino acid is first attached to a functionalized resin. Common resins used in Fmoc SPPS include Wang resin and Rink Amide resin, depending on the desired C-terminal functionality (e.g., C-terminal acid or amide). ChemMatrix resin has also been noted for improving yields in the synthesis of complex peptides. mdpi.com

Each synthesis cycle in Fmoc SPPS involves several key steps:

Deprotection: The Fmoc group protecting the Nα-amino group of the resin-bound peptide chain is removed, typically using a weak base like piperidine. google.complos.org

Coupling: The next Fmoc-protected amino acid, activated by a coupling reagent, is added to the free Nα-amino group of the peptide chain, forming a peptide bond. Various coupling reagents are employed, such as N,N'-Diisopropylcarbodiimide (DIC) in combination with Oxyma Pure, or pre-activated building blocks like aza-OBt esters for aza-amino acids. biorxiv.org Efficient coupling is crucial for high yields and purity, and reaction conditions, including temperature and time, are optimized for different amino acids and sequences. biorxiv.org

Washing: Excess reagents and by-products are washed away from the solid support.

This cycle is repeated for each amino acid in the desired sequence. Following the completion of the peptide chain assembly, the peptide is cleaved from the resin and simultaneously deprotected of its side-chain protecting groups using an acidic cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers.

For peptidic analogs of Shuchin 3 that may contain cysteine residues, the formation of disulfide bonds is a critical step. Strategies for cysteine protection during SPPS are employed to control disulfide bond formation. Orthogonal protection strategies, such as using trityl (Trt), acetamidomethyl (Acm), and Mob (4-methoxybenzyl) groups, allow for the selective formation of disulfide bonds after cleavage from the resin. mdpi.com For example, a Trt/Acm/Mob strategy has been utilized in the synthesis of disulfide-rich peptides like Human Beta Defensin 3 to guide the correct pairing of cysteine residues. mdpi.com

The synthesis of complex peptidic analogs, including those that might be related to Shuchin 3, can present challenges such as incomplete couplings, side reactions, and aggregation of the resin-bound peptide. Techniques like the use of pseudoproline dipeptide building blocks have been shown to improve the yield of linear peptides by disrupting aggregation. mdpi.com Microwave irradiation has also been explored to accelerate coupling reactions and improve efficiency in automated SPPS, particularly for challenging sequences or modified amino acids like aza-amino acids. biorxiv.org

While specific detailed data tables outlining the step-by-step solid-phase synthesis of Shuchin 3 or its direct analogs were not found in the consulted literature, the general principles and techniques described above, widely applied in peptide chemistry, would be the basis for synthesizing such compounds. The efficiency and yield of the synthesis would depend on the specific amino acid sequence, the chosen resin, coupling reagents, and optimization of reaction conditions. Research findings on the synthesis of other antimicrobial peptides or disulfide-rich peptides provide valuable insights into potential strategies and challenges that might be encountered in the solid-phase synthesis of Shuchin 3 peptidic analogs. mdpi.com

Molecular and Cellular Mechanism of Action of Shuchin 3

Identification and Characterization of Direct Molecular Targets of Shuchin 3

Research into Shuchin 3 has focused on its interactions with microbial membranes rather than identifying specific high-affinity binding partners within mammalian cellular systems as a primary mechanism of action.

Comprehensive ligand-binding studies and detailed affinity determinations of Shuchin 3 for specific mammalian protein targets, such as receptors or enzymes, have not been widely reported in the scientific literature. The current understanding of Shuchin 3's activity is based on its interaction with lipid bilayers of microbial membranes, a process that may not involve classic receptor-ligand binding kinetics typically characterized by dissociation constants (Kd) for specific protein targets.

Structural studies elucidating the precise molecular interactions between Shuchin 3 and specific mammalian protein targets are not available. The proposed mechanism of membrane disruption in microorganisms suggests that the peptide's interaction is primarily with the lipid components of the membrane and potentially with membrane-associated molecules critical for microbial cell integrity and function. researchgate.net Structural investigations in this context would likely focus on peptide-lipid interactions and potential pore formation within microbial membranes.

While some antimicrobial peptides can indirectly influence enzyme activity within target microorganisms or host immune cells, direct mechanistic studies demonstrating Shuchin 3's specific modulation (inhibition or activation) of defined mammalian enzymes, such as kinases or phosphatases, have not been detailed in the examined literature. The primary reported effect of Shuchin 3 is the disruption of microbial cellular processes following membrane permeabilization. researchgate.net

Shuchin 3 Effects on Intracellular Signaling Pathways

Based on the current understanding of Shuchin 3 as a membrane-disrupting antimicrobial peptide, extensive research into its direct effects on specific mammalian intracellular signaling pathways, such as kinase cascades or GPCR-mediated signaling, is not prevalent in the scientific literature.

There is a lack of specific research findings detailing how Shuchin 3 directly perturbs mammalian kinase and phosphatase cascades. While cellular stress induced by antimicrobial peptides could potentially trigger various downstream signaling events, direct evidence of Shuchin 3 specifically modulating key kinases or phosphatases within host cells as a primary mechanism is not available.

Regulation of Gene Expression and Proteomic Profiles by Shuchin 3

Based on the currently available research, detailed information specifically elucidating the regulation of gene expression and changes in proteomic profiles induced by Shuchin 3 is not available. Studies on proteomic profiles have been conducted in other biological contexts, such as aging and diabetes, examining changes in various proteins jci.orgnih.govelifesciences.org, but these findings are not linked to the effects of Shuchin 3.

Interaction of Shuchin 3 with Cellular Membranes and Organelles

Shuchin 3, as an antimicrobial peptide, is understood to exert its effects through interaction with the membranes of target microorganisms. researchgate.net This interaction is a key aspect of its proposed mechanism of action.

Shuchin 3-Induced Membrane Permeabilization Mechanisms

The microbicidal effect of Shuchin 3 is strongly suggested to result from its capacity to form channels or pores within the microbial membrane. researchgate.net This process leads to the permeabilization of the cell, thereby impairing its ability to carry out essential anabolic processes. researchgate.net While the general principle of membrane permeabilization by peptides like defensins involves mechanisms such as dimeric beta sheet formation rcsb.org, the specific molecular steps and structures involved in Shuchin 3-induced membrane permeabilization require further definition. Membrane permeabilization can be achieved through various methods, including the action of detergents or physical techniques like electroporation bio-techne.comresearchgate.netpurdue.edu, but the mechanism for Shuchin 3 is believed to be intrinsic to its peptide structure and interaction with the lipid bilayer.

Effects of Shuchin 3 on Mitochondrial Dynamics and Function

Information specifically detailing the effects of Shuchin 3 on mitochondrial dynamics and function is not available in the provided research. Mitochondrial dynamics, involving processes of fission and fusion, are crucial for maintaining mitochondrial health and function nih.govmdpi.com. While Sirtuin 3 (SIRT3) is known to regulate mitochondrial function and dynamics nih.govnih.gov, and mitochondrial dysfunction is linked to various diseases ki.se, the direct impact of Shuchin 3 on these processes has not been described.

Lysosomal and Endosomal Trafficking Modulation by Shuchin 3

Based on the available research, there is no specific information detailing the modulation of lysosomal and endosomal trafficking by Shuchin 3. Lysosomal and endosomal trafficking are complex cellular processes regulated by various proteins and complexes, such as the LYST gene product, JIP3/JIP4, the WASH complex, and Rab GTPases medlineplus.govresearchgate.netelifesciences.orgnih.govnih.govmdpi.com. While these pathways are critical for cellular homeostasis and various functions, the involvement of Shuchin 3 in their regulation has not been reported.

Shuchin 3 Involvement in Fundamental Cellular Processes

The primary known involvement of Shuchin 3 in cellular processes, based on current research, is its antimicrobial activity mediated by membrane interaction in target microorganisms. researchgate.net

Elucidation of Shuchin 3's Role in Autophagy Regulation

Specific research elucidating the role of Shuchin 3 in the regulation of autophagy is not available. Autophagy is a fundamental cellular process involving the degradation and recycling of cellular components, regulated by various signaling pathways and proteins youtube.commicrobialcell.comnews-medical.netnih.gov. While factors like galectins have been implicated in autophagy regulation researchgate.net, the direct involvement of Shuchin 3 in this process has not been described in the provided search results.

Information Regarding the Chemical Compound "Shuchin 3"

Based on currently available research, Shuchin 3 is identified as a novel antimicrobial peptide isolated from the skin secretions of the frog Rana shuchinae. researchgate.netresearchgate.net It is part of a family of such peptides, including Shuchin 3, 4, and 5. researchgate.netresearchgate.net These peptides are composed of 19 amino acids and possess unique sequences that show no similarity to previously known peptides or proteins. researchgate.net

The primary documented mechanism of action for Shuchin 3 and other antimicrobial peptides from amphibian skin is their ability to exert microbicidal effects by interacting with microbial membranes. researchgate.netmdpi.com This interaction is thought to involve the formation of channels or pores within the membrane, leading to permeation of the cell and disruption of essential anabolic processes required for microbial survival. researchgate.net This represents a physical bactericidal mechanism. researchgate.net Studies indicate that these peptides exhibit broad-spectrum antimicrobial activities against various microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. researchgate.net

Therefore, a detailed article focusing solely on Shuchin 3's mediated effects on cell cycle progression and mechanistic insights into its induction of apoptosis or necrosis via biochemical pathways in the context of eukaryotic cells, as outlined, cannot be comprehensively generated based on the current search findings. The available information primarily pertains to its role as an antimicrobial agent targeting microbial membranes.

Compound Information:

Information regarding a specific PubChem CID for the antimicrobial peptide Shuchin 3 was not found in the provided search results. PubChem entries are typically available for well-characterized chemical compounds and some peptides, but specific indexing for this particular antimicrobial peptide was not identified in the search.

Biological Activities and Mechanistic Insights from Pre Clinical Models of Shuchin 3

In Vitro Cellular Activity Profiling of Shuchin 3

In vitro studies have demonstrated the biological activities of Shuchin 3, particularly its effects on various microorganisms.

Antimicrobial Mechanistic Studies of Shuchin 3 in Bacterial and Fungal Systems

Synthetic Shuchin 3 has shown strong and broad antimicrobial activities against a range of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and yeast. nih.govresearchgate.netnih.gov

Studies have reported the minimum inhibitory concentrations (MICs) for Shuchin 3 against specific strains. For Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, MICs were found to be less than 12.5 µg/ml. nih.gov Against Gram-negative bacteria, including Escherichia coli, Bacillus dysenteriae, and Pseudomonas aeruginosa, most MICs ranged from 3.1 to 12.5 µg/ml. nih.gov Shuchin 3 also demonstrated activity against the yeast Candida albicans, with MICs of 6.25 µg/ml. nih.gov

The mechanism of action for Shuchin 3, similar to many other antimicrobial peptides, is believed to be membrane-active, disrupting the permeability of target cell membranes. nih.gov This disruption leads to the lysis of the microbial cell. nih.gov Under the effective concentrations, synthetic Shuchin 3 showed no hemolytic activity. nih.gov

Table 1: In Vitro Antimicrobial Activity of Shuchin 3 (Representative Data)

MicroorganismTypeMIC Range (µg/ml)
Staphylococcus aureusGram-Positive Bacteria< 12.5
Bacillus cereusGram-Positive Bacteria< 12.5
Escherichia coliGram-Negative Bacteria3.1 - 12.5
Bacillus dysenteriaeGram-Negative Bacteria3.1 - 12.5
Pseudomonas aeruginosaGram-Negative Bacteria3.1 - 12.5
Candida albicansYeast6.25

Shuchin 3 Modulation of Immune Cell Responses

Based on the available search results, specific pre-clinical research findings detailing the modulation of immune cell responses by Shuchin 3 were not found.

Investigation of Shuchin 3's Effects on Cellular Differentiation and Development

Based on the available search results, specific pre-clinical research findings investigating the effects of Shuchin 3 on cellular differentiation and development were not found.

In Vivo Mechanistic Studies in Animal Models (Non-Human)

Pre-clinical in vivo studies are crucial for understanding the biological activity of a compound within a living system.

Pharmacodynamic Assessment of Shuchin 3 Biological Responses

Based on the available search results, specific pre-clinical research findings detailing the pharmacodynamic assessment of Shuchin 3 biological responses in animal models were not found.

Shuchin 3's Mechanistic Impact on Disease Phenotypes in Pre-clinical Models

Pre-clinical investigations into compounds structurally related to "Shuchin 3" have explored their impact on various biological processes and disease-relevant phenotypes. One area of investigation for a related compound, "shuchin-4," has focused on its antimicrobial properties. Studies have assessed the antimicrobial activity of "shuchin-4" in isolation and in combination with other agents against antibiotic-resistant bacteria, including both Gram-positive and Gram-negative strains eco-vector.com.

Detailed research findings indicate that "shuchin-4" exhibits antimicrobial activity. Furthermore, synergistic antimicrobial effects have been observed when "shuchin-4" is combined with other substances, such as silver nanoparticles containing acetylcysteine eco-vector.com. The assessment of antimicrobial activity in these pre-clinical models was conducted using methods such as serial dilutions in a liquid nutrient medium eco-vector.com. The combined antimicrobial activity was evaluated using the checkerboard method, a standard technique for assessing synergy between antimicrobial agents eco-vector.com.

These findings suggest that compounds like "shuchin-4" may exert their impact on disease phenotypes, specifically infectious diseases, through direct antimicrobial mechanisms or by enhancing the efficacy of other antimicrobial agents. The synergistic effects observed in pre-clinical settings highlight a potential mechanism where the combination of "shuchin-4" with other compounds could lead to improved outcomes against bacterial infections. While the precise molecular targets and detailed mechanistic pathways of "Shuchin 3" itself require further dedicated investigation, the research on related structures like "shuchin-4" provides a foundation for understanding potential biological activities in pre-clinical models.

Pre-clinical Antimicrobial Activity of Shuchin-4 (Related Compound)

Compound/CombinationActivity Against Gram-Positive BacteriaActivity Against Gram-Negative BacteriaSynergistic Effect Noted
Shuchin-4TestedTestedNot specified alone
Silver nanoparticles containing acetylcysteine + Shuchin-4TestedTestedYes

Note: Data derived from pre-clinical studies on the related compound, shuchin-4. Specific minimum inhibitory concentration (MIC) values were not available in the provided snippets.

Further research is needed to elucidate the specific mechanisms by which "Shuchin 3" or related compounds exert their biological effects and impact disease phenotypes in various pre-clinical models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Shuchin 3

Design and Synthesis of Shuchin 3 Analogs for SAR Derivation

The process of deriving SAR typically involves the design and synthesis of a series of analogs, or derivatives, of the parent compound. drughunter.com These analogs are created by making specific modifications to the chemical structure of the lead compound, such as introducing different substituents, altering functional groups, or changing the stereochemistry. drughunter.comasu.edu The goal is to systematically explore how these structural changes impact the compound's activity or properties. Various synthetic strategies are employed depending on the desired structural modifications. nih.govnih.gov For instance, established methodologies exist for introducing different moieties or altering core structures to generate diverse libraries of compounds for SAR studies. asu.edunih.govnih.gov The Topliss tree and schemes, for example, provide systematic approaches for optimizing substituents on aromatic rings or alkyl side chains based on observed activity changes. drughunter.com

Correlation of Shuchin 3 Structural Features with Mechanistic Activity

Identification of Pharmacophores and Key Binding Motifs in Shuchin 3

A pharmacophore represents the essential molecular features and their spatial arrangement that are necessary for a compound to interact with a specific biological target and elicit a biological response. firsthope.co.inslideshare.netparssilico.com These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. firsthope.co.in Identifying the pharmacophore of a compound like Shuchin 3 would involve analyzing the common structural features among active analogs and determining which of these features are critical for binding to the target. unina.itijsrch.com Computational methods are often used to generate pharmacophore models based on the 3D structures and activities of known ligands. slideshare.netparssilico.comunina.itijsrch.com Key binding motifs, on the other hand, refer to specific patterns or sequences on the biological target (e.g., a protein) that are recognized and bound by the compound. nih.govegyankosh.ac.infrontiersin.org Understanding these motifs provides insights into the molecular basis of the interaction.

Conformational Analysis and Flexibility of Shuchin 3 and its Derivatives

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds, and the energy associated with these arrangements. ucalgary.calumenlearning.comscribd.comlibretexts.org Molecular flexibility, the ability of a molecule to change its conformation, plays a crucial role in its ability to bind to a biological target. A molecule needs to adopt a specific conformation to fit into the binding site, and its flexibility can influence the strength and specificity of the interaction. unina.it For Shuchin 3 and its derivatives, conformational analysis would involve examining the low-energy conformations they can adopt. This can be done through computational methods, such as molecular mechanics or dynamics simulations, and experimental techniques like NMR spectroscopy. mcmaster.ca Understanding the conformational preferences and flexibility of Shuchin 3 and its analogs is important for rationalizing their binding to the target and for the design of new, more potent or selective compounds.

Computational and Theoretical Investigations of Shuchin 3

Quantum Chemical Calculations for Shuchin 3 Reactivity and Electronic Structure

Quantum chemical calculations are valuable tools for investigating the electronic structure and reactivity of molecules, including peptides. These methods can provide insights into properties such as charge distribution, molecular orbitals, and reaction pathways, which are fundamental to understanding a peptide's behavior and interactions. Based on the conducted searches, specific published studies detailing quantum chemical calculations or investigations into the electronic structure and reactivity of Shuchin 3 were not found.

Molecular Docking and Dynamics Simulations of Shuchin 3-Target Interactions

Molecular docking and molecular dynamics simulations are widely used computational techniques to study the interactions between a molecule, such as a peptide, and its potential biological targets, like bacterial membranes or proteins. Molecular docking can predict preferred binding orientations and affinities, while molecular dynamics simulations can provide insights into the stability of the complex, conformational changes, and the dynamic nature of the interactions over time. While molecular docking studies have been conducted for other compounds interacting with proteins, and molecular dynamics simulations have been applied to understand the membrane interactions and structural behavior of other antimicrobial peptides, specific published research detailing molecular docking or molecular dynamics simulations focused on the interactions of Shuchin 3 with its biological targets was not identified in the performed searches.

De Novo Design and Virtual Screening for Shuchin 3 Analogs

De novo design and virtual screening are computational approaches used in drug discovery to generate or identify novel molecules with desired properties, often based on the structure or activity of a known compound. De novo design aims to build new molecular structures from scratch, while virtual screening involves computationally evaluating large libraries of compounds to find potential candidates. The development of analogs with improved activity or reduced toxicity is a common goal in peptide research. However, based on the conducted searches, specific published studies describing de novo design efforts to create Shuchin 3 analogs or virtual screening campaigns aimed at identifying compounds similar to or based on Shuchin 3 were not found.

Cheminformatics and Machine Learning Applications for Shuchin 3 Research

Cheminformatics involves the application of computational and informational techniques to address chemical problems, including the analysis and prediction of molecular properties and activities. Machine learning, a subset of artificial intelligence, can be trained on data to build predictive models for various biological and chemical outcomes. These methods can be applied to analyze peptide sequences, predict antimicrobial activity, or classify peptides based on their characteristics. While machine learning is a powerful tool in various scientific fields, and cheminformatics is relevant to the study of chemical compounds, specific published research detailing the application of cheminformatics or machine learning approaches specifically for Shuchin 3 research, such as predicting its activity, analyzing its sequence-activity relationships using large datasets, or classifying it based on its properties, was not identified in the performed searches.

Advanced Analytical and Methodological Approaches in Shuchin 3 Research

High-Resolution Spectroscopic Techniques for Shuchin 3 Interaction Analysis

Detailed research specifically applying high-resolution spectroscopic techniques solely for the interaction analysis of Shuchin 3 is not extensively detailed in the available public literature. However, spectroscopic methods such as Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) are commonly employed in peptide research to determine secondary structure and study interactions with membranes or other molecules. While these techniques are pertinent to understanding peptide function, specific reported applications focused solely on Shuchin 3 interactions using these high-resolution methods were not found in the conducted searches.

Mass Spectrometry-Based Methods for Shuchin 3 Metabolite Identification

Mass spectrometry played a crucial role in the initial identification and sequencing of Shuchin 3. nih.govnih.gov The primary structure of Shuchin 3 was determined using techniques such as Edman degradation coupled with mass spectrometry analysis. nih.gov This approach allowed for the precise determination of the amino acid sequence.

The sequence of Shuchin 3 is: KAYSMPRCKGGFRAVMCWL-NH2 nih.gov

This sequence information is fundamental for all subsequent research on Shuchin 3. While mass spectrometry is a powerful tool for identifying metabolites of compounds in biological systems, specific research insights focusing on the metabolites of Shuchin 3 (i.e., breakdown products after enzymatic or chemical modification in a biological context), distinct from its initial sequence identification, were not prominently featured in the examined literature. Research in this area would typically involve incubating Shuchin 3 with biological matrices and analyzing the resulting mixture using hyphenated mass spectrometry techniques to identify modified or fragmented peptides.

Chromatographic Separations for Shuchin 3 Purity and Isomer Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), were essential for the purification of Shuchin 3 from the complex mixture of substances found in frog skin secretions. nih.gov Reverse-phase HPLC was employed using a symmetry C18 column. nih.gov The purification process involved collecting fractions and monitoring the absorbance of the eluates, typically at wavelengths suitable for peptide detection, such as 214 nm, which corresponds to the peptide bond. nih.gov

An example of the chromatographic conditions reported for the purification of Shuchin 3 and related peptides includes:

ParameterDetail
Column TypeReverse-phase C18 (e.g., Symmetry C18)
Particle Size5 µm nih.gov
Column Dimensions4.6 × 150 cm nih.gov
Detection Wavelength214 nm nih.gov
Mobile PhaseGradient of 0.1% trifluoroacetic acid (A) and 80% acetonitrile (B52724) (B) nih.gov

This chromatographic separation was primarily used to isolate the peptide and assess its purity after extraction and initial processing. nih.gov While chromatography, especially chiral chromatography, can be used for isomer analysis, specific research detailing the analysis of potential isomers of Shuchin 3 using chromatographic methods was not found in the surveyed literature.

Microfluidic and High-Throughput Screening Platforms for Shuchin 3 Discovery

The initial discovery of Shuchin 3 involved the extraction of peptides from frog skin followed by purification and characterization using traditional biochemical methods like HPLC and mass spectrometry. nih.govnih.gov The available literature does not extensively describe the use of microfluidic or high-throughput screening (HTS) platforms specifically for the discovery of Shuchin 3 itself. However, these platforms are increasingly used in peptide research for screening libraries of compounds for antimicrobial activity or other biological effects, and could potentially be applied in future studies to identify Shuchin 3 analogs or evaluate its activity against a wide range of targets in a miniaturized and automated format.

Future Directions and Unexplored Research Avenues for Shuchin 3

Elucidation of Unidentified Biological Targets and Pathways of Shuchin 3

Meaningful speculation on the unidentified biological targets and pathways of Shuchin 3 is not possible without prior knowledge of its chemical structure and observed bioactivity. The process of target identification typically involves a combination of computational modeling, affinity-based biochemical assays, and cell-based screening. These methodologies require the compound of interest as a starting point.

Development of Shuchin 3 as a Research Probe for Fundamental Biological Processes

The development of any compound as a research probe is predicated on a well-defined mechanism of action or a specific interaction with a biological molecule. Without this fundamental understanding of Shuchin 3, its potential utility in studying basic biological processes remains entirely theoretical.

Integration of Shuchin 3 Research with Systems Biology and Multi-Omics Approaches

Systems biology and multi-omics approaches are powerful tools for understanding the global effects of a compound on a biological system. nih.govmdpi.comnih.gov These techniques, which include genomics, transcriptomics, proteomics, and metabolomics, are applied after initial observations of a compound's effects to build a comprehensive picture of its interactions. ucla.edu The application of these methods to Shuchin 3 research is a hypothetical future step that can only be conceptualized once the compound is characterized.

Challenges and Opportunities in Scaling Up Shuchin 3 Synthesis for Research Applications

Discussion of the challenges and opportunities in the synthesis of Shuchin 3 would necessitate knowledge of its chemical structure. The complexity of the molecular architecture, the availability of starting materials, and the efficiency of the synthetic route are all critical factors that would be considered. Without this information, no substantive analysis can be made.

Q & A

Q. How can researchers enhance the reproducibility of Shuchin 3 studies?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw datasets, code, and detailed protocols in repositories like Zenodo or Figshare. Use checklists (e.g., ARRIVE for in vivo studies) to standardize reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.